Dinitroglycoluril
Overview
Description
Dinitroglycoluril, also known as 1,4-dinitroglycoluril, is a high explosive chemical compound with the molecular formula C₄H₄N₆O₆. It is of growing interest due to its stability and ability to mix with oxygen-positive explosives to form composites. This compound is also a precursor to tetranitroglycoluril, another powerful explosive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinitroglycoluril can be synthesized by nitrating glycoluril with concentrated nitric acid. The reaction proceeds as follows: [ \text{C₄H₆N₄O₂} + 2 \text{HNO₃} \rightarrow \text{C₄H₄N₆O₆} + 2 \text{H₂O} ] This reaction involves the addition of two nitro groups to the glycoluril molecule .
Industrial Production Methods: Industrial production of this compound typically involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve recrystallization from nitric acid or nitration of glycoluril in a mixed acid of nitric acid and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Dinitroglycoluril undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form tetranitroglycoluril.
Decomposition: When heated to 243°C in an inert atmosphere, the two nitrate groups break off, and the two central carbon atoms form a double bond.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid is commonly used.
Decomposition: Heating in an inert atmosphere.
Major Products:
Oxidation: Tetranitroglycoluril.
Decomposition: The decomposition products include nitrogen oxides and other smaller molecules.
Scientific Research Applications
Dinitroglycoluril has several scientific research applications, including:
Chemistry: Used as a precursor to more powerful explosives like tetranitroglycoluril.
Material Science: Investigated for its potential use in creating composite materials with enhanced explosive properties.
Mechanism of Action
The mechanism of action of dinitroglycoluril involves the release of a large amount of energy upon decomposition. The compound’s nitrate groups are highly energetic, and their decomposition releases nitrogen gas and other byproducts, leading to a rapid expansion and explosive effect .
Comparison with Similar Compounds
Glycoluril: The parent compound from which dinitroglycoluril is synthesized.
Tetranitroglycoluril: A more powerful explosive derived from this compound.
Hexanitrohexaazaisowurtzitane (CL-20): Another high explosive with similar applications but different structural properties
Uniqueness: this compound is unique due to its balance of stability and explosive power. It is less sensitive than some other high explosives, making it safer to handle and use in various applications .
Properties
IUPAC Name |
3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTLXSKKFIMAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC(=O)N1[N+](=O)[O-])N(C(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O6 | |
Record name | DINITROGLYCOLURIL |
|
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19490 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970862 | |
Record name | 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinitroglycoluril dingu appears as a solid or liquid substance. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid or liquid; [CAMEO] | |
Record name | DINITROGLYCOLURIL |
|
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19490 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dinitroglycoluril | |
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URL | https://haz-map.com/Agents/19277 | |
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CAS No. |
55510-04-8 | |
Record name | DINITROGLYCOLURIL |
|
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19490 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55510-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinitroglycoluril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055510048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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